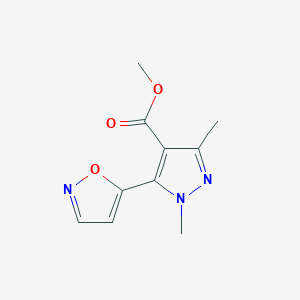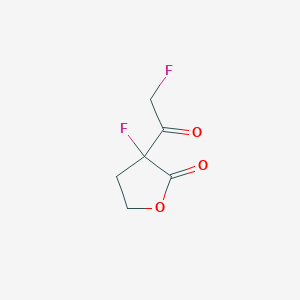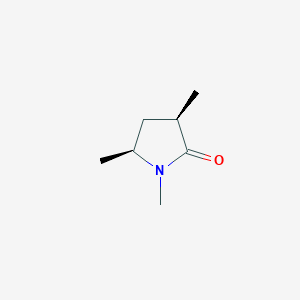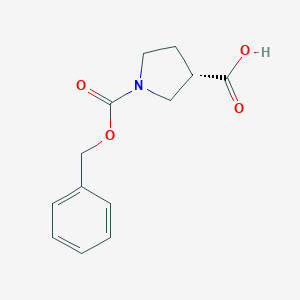
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
- C-H Functionalization : Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, leads to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced back to pyrrolidines, showcasing a method for the modification of pyrrolidine structures for various applications (Kang et al., 2015).
Coordination Chemistry and Photophysical Properties
- Lanthanide-based Coordination Polymers : New aromatic carboxylic acids, derived from 3,5-dihydroxy benzoic acid by substituting hydroxyl hydrogens with benzyl and pyridyl moieties, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, including luminescence, highlighting potential applications in materials science and photonics (Sivakumar et al., 2011).
Organic Synthesis and Drug Analog Development
- Synthesis of Pregabalin Analogs : A study detailed the stereoselective alkylation of a chiral pyrrolidin-2-one to produce a restricted analog of pregabalin, demonstrating the utility of pyrrolidine derivatives in synthesizing bioactive molecules (Galeazzi et al., 2003).
Crystallography and Molecular Structure
- Co-crystal Structure Analysis : Research on the co-crystal structure of benzoic acid with pyrrolidine derivatives showed the formation of hydrogen-bonded networks, providing insights into the molecular interactions and assembly of complex structures (Chesna et al., 2017).
Catalysis and Synthetic Methodologies
- Oxidative Transformations : The use of tetrakis(pyridine)silver(II) peroxodisulfate for the oxidation of various organic substrates, including the transformation of aromatic aldehydes to carboxylic acids, showcases the role of pyrrolidine derivatives in facilitating or undergoing oxidative chemical transformations (Firouzabadi et al., 1992).
Molecular Design and Pharmacology
- Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of pyrrolidine derivatives for their potential analgesic and anti-inflammatory properties highlight the medicinal chemistry applications of these compounds (Muchowski et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578523 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192214-00-9 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
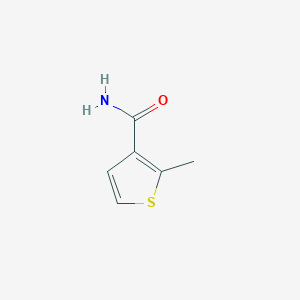
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
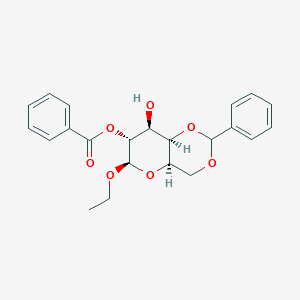
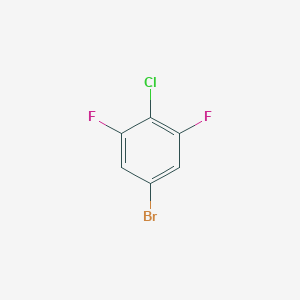
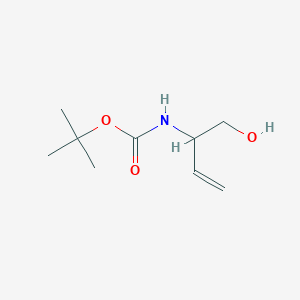
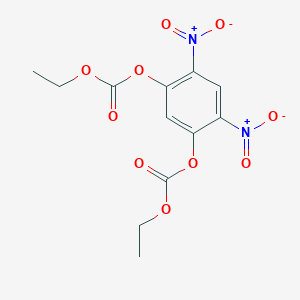
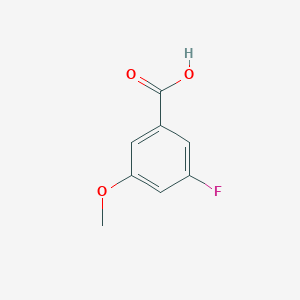
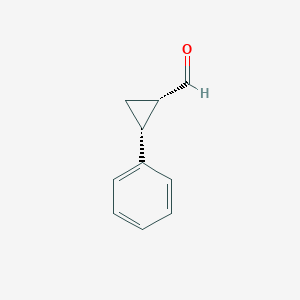
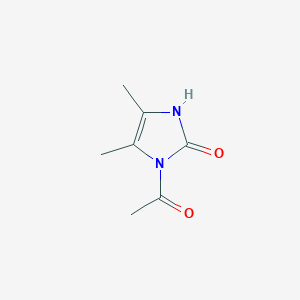

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
